molecular formula C19H19FN4O2 B5907156 N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide

N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide

货号: B5907156
分子量: 354.4 g/mol
InChI 键: MVFWJVZGZJBNQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide, also known as BF-1, is a novel small-molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo.

作用机制

N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide exerts its anticancer effects by inhibiting the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of many oncogenic proteins. By inhibiting HSP90, this compound can destabilize oncogenic proteins and induce cancer cell death. Additionally, this compound has been shown to inhibit the activity of another protein called Aurora kinase A, which is involved in cell division and is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
This compound has been shown to induce cancer cell death through apoptosis, a process that involves the programmed cell death of cancer cells. Additionally, this compound can inhibit cancer cell migration and invasion, which are important processes for cancer metastasis. This compound has also been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is essential for tumor growth and metastasis.

实验室实验的优点和局限性

N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for HSP90 and Aurora kinase A, its ability to sensitize cancer cells to chemotherapy and radiation therapy, and its potential for combination therapy. However, this compound also has some limitations, including its relatively low solubility in aqueous solutions, its potential for off-target effects, and its limited bioavailability in vivo.

未来方向

There are several future directions for research on N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide. One area of interest is the development of more potent and selective analogs of this compound that can overcome its limitations. Another area of interest is the investigation of the mechanisms underlying the synergistic effects of this compound and chemotherapy or radiation therapy. Additionally, the potential use of this compound as a therapeutic agent for other diseases, such as neurodegenerative diseases and infectious diseases, is an area of active research. Finally, the development of new drug delivery systems for this compound may improve its bioavailability and therapeutic efficacy in vivo.

合成方法

The synthesis of N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide involves a multi-step process, starting with the reaction of 4-fluorobenzoyl chloride with 2-aminomethylbenzimidazole to form 4-fluorobenzamide. This intermediate is then reacted with 3-oxopropylamine to form the final product, this compound. The purity and yield of this compound can be improved by using different purification techniques such as column chromatography and recrystallization.

科学研究应用

N-{3-[(1H-benzimidazol-2-ylmethyl)(methyl)amino]-3-oxopropyl}-4-fluorobenzamide has been extensively studied for its potential use as an anticancer agent. In vitro studies have demonstrated that this compound can inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In vivo studies have also shown that this compound can significantly reduce tumor growth in mouse models of breast and lung cancer. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.

属性

IUPAC Name

N-[3-[1H-benzimidazol-2-ylmethyl(methyl)amino]-3-oxopropyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2/c1-24(12-17-22-15-4-2-3-5-16(15)23-17)18(25)10-11-21-19(26)13-6-8-14(20)9-7-13/h2-9H,10-12H2,1H3,(H,21,26)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVFWJVZGZJBNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2N1)C(=O)CCNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。